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molecular formula C22H42O B8483529 Docos-21-YN-1-OL CAS No. 61097-38-9

Docos-21-YN-1-OL

Cat. No. B8483529
M. Wt: 322.6 g/mol
InChI Key: PLSATKNWGCTTCD-UHFFFAOYSA-N
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Patent
US05451691

Procedure details

Diaminopropane (DAP) (150 ml) at room temperature under nitrogen was stirred and treated with sodium hydride (100%, 13.55 g, 0.56 mol). The resulting solution was then warmed to 70° C. for 1 hour after which time further DAP (30 ml) is added followed by docos-12-ynol (22 g, 0.068 mol). The resulting solution was then left at 70° C. overnight, cooled and poured into water. The aqueous mixture was extracted three times with chloroform, the combined organic dried (MgSO4), filtered and evaporated to leave a pinkish residue. Recrystallisation from methanol gave docos-21-ynol (31) (18.05 g, 84%) as white crystals mp 64°-70° C.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
13.55 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
docos-12-ynol
Quantity
22 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
84%

Identifiers

REACTION_CXSMILES
NC(N)(C)C.[H-].[Na+].[CH2:8]([OH:30])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]#[C:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]>O>[CH2:8]([OH:30])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][C:28]#[CH:29] |f:1.2|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
NC(C)(C)N
Step Two
Name
Quantity
13.55 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
NC(C)(C)N
Step Four
Name
docos-12-ynol
Quantity
22 g
Type
reactant
Smiles
C(CCCCCCCCCCC#CCCCCCCCCC)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted three times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a pinkish residue
CUSTOM
Type
CUSTOM
Details
Recrystallisation from methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCC#C)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.05 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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